molecular formula C₉H₅D₁₁O₃ B1157182 Glycidyl Hexanoate-d11

Glycidyl Hexanoate-d11

Cat. No.: B1157182
M. Wt: 183.29
Attention: For research use only. Not for human or veterinary use.
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Description

Glycidyl Hexanoate-d11 (C₉H₅D₁₁O₃, MW 183.29) is a deuterium-labeled analog of glycidyl hexanoate, where 11 hydrogen atoms are replaced with deuterium . This stable isotope-labeled compound is primarily utilized in analytical chemistry and biomedical research as an internal standard for mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies, enabling precise quantification of its non-deuterated counterpart in complex matrices . Its structure comprises a hexanoate ester group linked to a glycidyl (epoxide) moiety, combining the reactivity of the epoxide ring with the lipophilic nature of the ester chain .

Properties

Molecular Formula

C₉H₅D₁₁O₃

Molecular Weight

183.29

Synonyms

Hexanoic Acid 2-Oxiranylmethyl Ester-d11;  Hexanoic Acid 2,3-Epoxypropyl Ester-d11;  Hexanoic Acid Oxiranylmethyl Ester-d11; 

Origin of Product

United States

Comparison with Similar Compounds

Unique Properties of this compound

  • Isotopic Purity : The deuterium label minimizes interference in MS, enhancing accuracy in pharmacokinetic or environmental studies .
  • Stability: Deuterated compounds often exhibit similar chemical stability to non-deuterated versions but with distinct physical properties (e.g., boiling point) .

Q & A

Basic Research Questions

Q. What analytical techniques are suitable for detecting and quantifying Glycidyl Hexanoate-d11 in environmental or biological samples?

  • Methodological Answer : Gas chromatography (GC) coupled with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection are effective for quantifying glycidyl ether derivatives. For deuterated analogs like this compound, mass spectrometry (MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances specificity by distinguishing isotopic patterns. Solid-phase extraction (SPE) using sorbents like Amberlite XAD-7 can isolate glycidyl ethers from complex matrices, as demonstrated for similar compounds . Deuterated internal standards improve quantification accuracy by correcting for matrix effects .

Q. How can researchers ensure the stability of this compound during storage and experimental workflows?

  • Methodological Answer : Store the compound in inert, airtight containers at low temperatures (e.g., -20°C) to minimize epoxide ring hydrolysis. Stability testing under varying humidity (e.g., 30–80% RH) and temperature conditions should precede long-term studies. For glycidyl ethers, Amberlite XAD-7 sorbents show minimal humidity sensitivity during air sampling, suggesting similar storage protocols could stabilize this compound . Periodic purity checks via NMR or LC-MS are recommended to detect degradation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Glycidyl ethers are reactive epoxides with potential mutagenic and carcinogenic hazards. Use fume hoods, nitrile gloves, and chemical-resistant lab coats. IARC classifies structurally similar 1-butyl glycidyl ether as Group 2B (possibly carcinogenic), warranting strict exposure controls. First-aid measures for skin contact include immediate washing with soap and water; inhalation requires fresh air and medical evaluation .

Advanced Research Questions

Q. How can isotopic purity (e.g., deuterium incorporation ≥99%) of this compound be validated during synthesis?

  • Methodological Answer : Isotopic purity is confirmed via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR). For deuterated compounds, 2H^2H-NMR identifies residual protiated species. LC-MS/MS with multiple reaction monitoring (MRM) quantifies isotopic enrichment. Synthetic protocols should optimize reaction conditions (e.g., solvent choice, catalyst) to minimize hydrogen-deuterium exchange, a common pitfall in deuterated epoxide synthesis .

Q. What strategies resolve discrepancies in stability data for this compound under varying experimental conditions?

  • Methodological Answer : Contradictions often arise from matrix effects or analytical method variability. Conduct controlled stability studies using standardized protocols (e.g., ISO/IEC 17025). Statistical tools like ANOVA or principal component analysis (PCA) can isolate confounding variables (e.g., pH, light exposure). Cross-validate results with orthogonal techniques: compare GC-FID data with LC-UV or NMR to confirm degradation pathways .

Q. How can researchers design experiments to assess the reactivity of this compound with nucleophilic biomolecules (e.g., proteins, DNA)?

  • Methodological Answer : Use kinetic studies with model nucleophiles (e.g., glutathione, adenine) under physiological conditions (37°C, pH 7.4). Monitor reaction products via LC-MS or fluorescence assays. For DNA adduct analysis, employ 32P^{32}P-postlabeling or accelerator mass spectrometry (AMS). Competitive binding experiments with non-deuterated analogs quantify isotopic effects on reactivity .

Q. What chromatographic system suitability criteria ensure reproducibility in quantifying this compound?

  • Methodological Answer : Follow pharmacopeial guidelines:

  • Resolution (R) : ≥2.0 between analyte and nearest peak.
  • Precision : Relative standard deviation (RSD) ≤2.0% for replicate injections.
  • Linearity : R2^2 ≥0.995 over the calibration range.
  • Recovery : 90–110% for spiked samples.
    Internal standards (e.g., hexadecyl hexadecanoate) correct for injection variability .

Methodological and Data Analysis Questions

Q. How should researchers statistically validate chromatographic methods for this compound?

  • Methodological Answer : Perform validation per ICH Q2(R1) guidelines:

  • Accuracy : Spike-and-recovery experiments at three concentrations (low, mid, high).
  • Precision : Intra-day and inter-day RSD ≤5%.
  • Limit of detection (LOD) : Signal-to-noise ratio ≥3.
  • Robustness : Test minor variations in flow rate, column temperature, and mobile phase composition.
    Use software like Empower or Chromeleon for automated peak integration and outlier detection .

Q. What computational tools predict the environmental mobility and degradation pathways of this compound?

  • Methodological Answer : Molecular connectivity indices estimate soil sorption (Koc); for glycidyl ethers, Koc ~10 suggests high mobility. EPI Suite or TEST software models biodegradation half-lives and aquatic toxicity. Density functional theory (DFT) simulations predict epoxide ring-opening mechanisms under hydrolytic or enzymatic conditions .

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